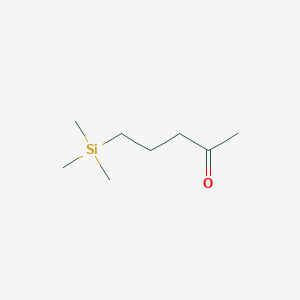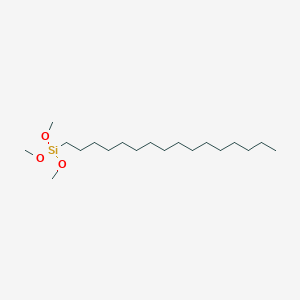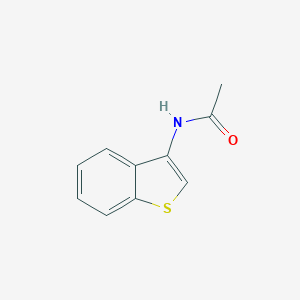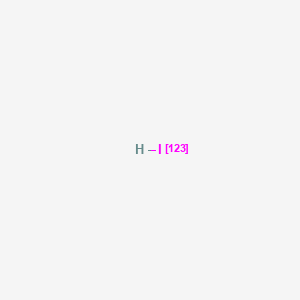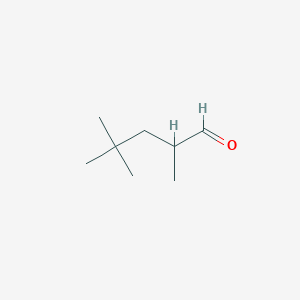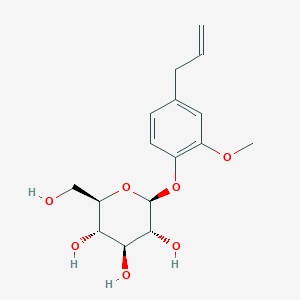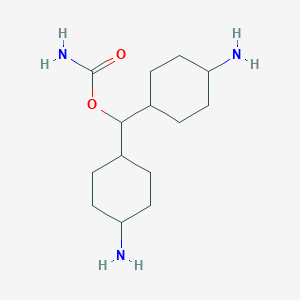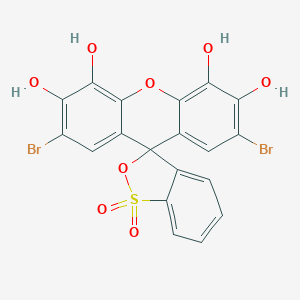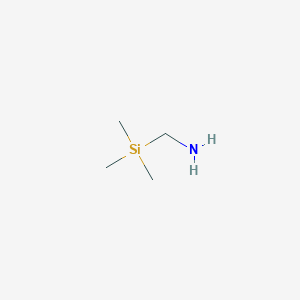
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one, also known as DMDD, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMDD is a pyranone derivative that is widely used in various fields, including biochemistry, pharmaceuticals, and agriculture.
Wirkmechanismus
The mechanism of action of 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that induce oxidative stress in cells. 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the Akt/mTOR pathway. 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has also been shown to inhibit the growth of bacteria by disrupting the bacterial membrane and inhibiting DNA synthesis.
Biochemische Und Physiologische Effekte
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one can induce oxidative stress, DNA damage, and apoptosis in cancer cells. 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has also been shown to inhibit the growth of bacteria and fungi. In vivo studies have shown that 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one can reduce tumor growth and improve survival rates in animal models of cancer. 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has also been shown to have anti-inflammatory effects in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one is also relatively inexpensive compared to other compounds with similar properties. However, 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has some limitations for lab experiments, including its limited solubility in water and its potential to form reactive intermediates that can interfere with experimental results.
Zukünftige Richtungen
There are several future directions for research on 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one. One area of research is the development of new synthetic methods for 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one that are more efficient and environmentally friendly. Another area of research is the investigation of the molecular targets of 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one and the development of new 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one derivatives with improved potency and selectivity. Additionally, the potential use of 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one in combination with other drugs or therapies for the treatment of cancer and other diseases should be explored.
Conclusion
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one is a synthetic compound that has gained significant attention in scientific research due to its unique properties. 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been extensively studied for its potential applications in various fields, including biochemistry, pharmaceuticals, and agriculture. 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been shown to induce oxidative stress, DNA damage, and apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and have anti-inflammatory effects. 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. Future research on 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one should focus on the development of new synthetic methods, investigation of molecular targets, and potential use in combination therapies.
Synthesemethoden
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one can be synthesized through a multistep reaction process that involves the condensation of 2,4-pentanedione with 3-methyl-2-butanone in the presence of a base catalyst. The reaction yields 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one as a yellow crystalline solid with a melting point of 77-78°C. The purity of 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one can be improved by recrystallization from ethanol or ethyl acetate.
Wissenschaftliche Forschungsanwendungen
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been extensively studied for its potential applications in various fields. In biochemistry, 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been used as a reagent for the synthesis of heterocyclic compounds and as a building block for the preparation of natural products. In pharmaceuticals, 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been investigated for its antitumor, antimicrobial, and anti-inflammatory properties. In agriculture, 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been used as a plant growth regulator and as a fungicide.
Eigenschaften
CAS-Nummer |
19396-77-1 |
|---|---|
Produktname |
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one |
Molekularformel |
C11H12O4 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
3,5-diacetyl-2,6-dimethylpyran-4-one |
InChI |
InChI=1S/C11H12O4/c1-5(12)9-7(3)15-8(4)10(6(2)13)11(9)14/h1-4H3 |
InChI-Schlüssel |
XFJIXARLDYKCPG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=C(O1)C)C(=O)C)C(=O)C |
Kanonische SMILES |
CC1=C(C(=O)C(=C(O1)C)C(=O)C)C(=O)C |
Synonyme |
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



